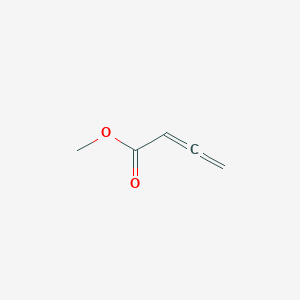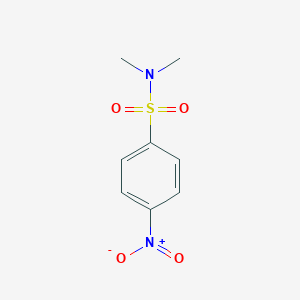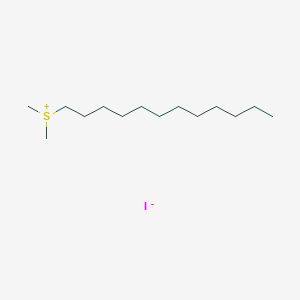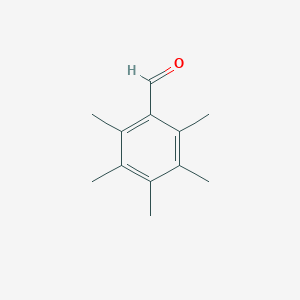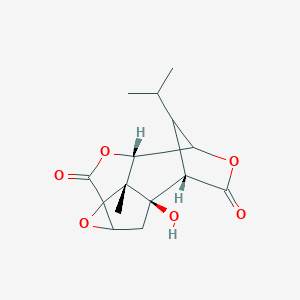
Dihydropicrotoxinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydropicrotoxinin (DHPT) is a naturally occurring compound found in the seeds of the plant Oenanthe crocata. The compound belongs to the group of picrotoxinin alkaloids and has been of interest to researchers due to its unique structure and potential applications in scientific research.
Mecanismo De Acción
Dihydropicrotoxinin works by binding to specific sites on GABA-A and glycine receptors, which inhibits their function and leads to a decrease in neuronal activity. This mechanism of action is similar to that of other compounds such as picrotoxinin, which also binds to these receptors and inhibits their function.
Efectos Bioquímicos Y Fisiológicos
Dihydropicrotoxinin has been shown to have a range of biochemical and physiological effects, including sedation, convulsions, and respiratory depression. These effects are thought to be due to the compound's ability to inhibit the function of GABA-A and glycine receptors, which are involved in the regulation of these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dihydropicrotoxinin has several advantages as a tool for scientific research, including its specificity for GABA-A and glycine receptors and its ability to inhibit their function. However, the compound also has limitations, including its potential toxicity and the difficulty in obtaining pure samples of the compound.
Direcciones Futuras
There are several potential future directions for research involving Dihydropicrotoxinin. One area of interest is the development of new compounds based on the structure of Dihydropicrotoxinin that may have improved efficacy and reduced toxicity. Another area of interest is the use of Dihydropicrotoxinin and related compounds as tools for studying the function of GABA-A and glycine receptors in neurological disorders. Finally, there is potential for the development of Dihydropicrotoxinin-based therapies for these disorders, although further research is needed to explore this possibility.
Métodos De Síntesis
Dihydropicrotoxinin can be synthesized through various methods, including extraction from plant sources or chemical synthesis. One method involves the extraction of Dihydropicrotoxinin from the seeds of Oenanthe crocata using solvents such as methanol or ethanol. Another method involves the chemical synthesis of Dihydropicrotoxinin using various reagents and catalysts.
Aplicaciones Científicas De Investigación
Dihydropicrotoxinin has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have an inhibitory effect on certain neurotransmitter receptors, including GABA-A and glycine receptors. This makes Dihydropicrotoxinin a valuable tool for studying the function of these receptors and their role in neurological disorders such as epilepsy and anxiety.
Propiedades
Número CAS |
17617-46-8 |
|---|---|
Nombre del producto |
Dihydropicrotoxinin |
Fórmula molecular |
C15H18O6 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(1R,8S,12S,13R)-1-hydroxy-13-methyl-14-propan-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |
InChI |
InChI=1S/C15H18O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-10,18H,4H2,1-3H3/t6?,7?,8-,9?,10-,13-,14-,15?/m1/s1 |
Clave InChI |
SJSFJVFGSPJGET-KJINDDCRSA-N |
SMILES isomérico |
CC(C)C1[C@@H]2C(=O)OC1[C@@H]3[C@@]4([C@]2(CC5C4(O5)C(=O)O3)O)C |
SMILES |
CC(C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |
SMILES canónico |
CC(C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |
Sinónimos |
alpha-dihydropicrotoxinin dihydropicrotoxinin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



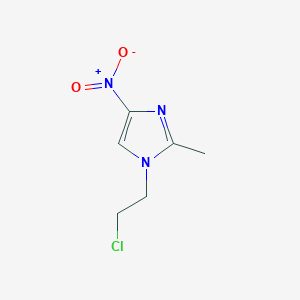
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
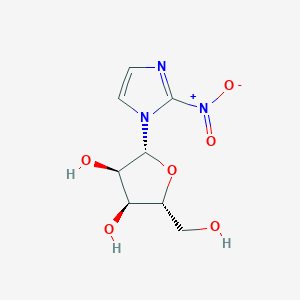
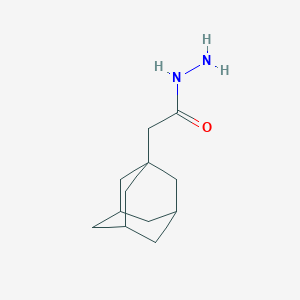
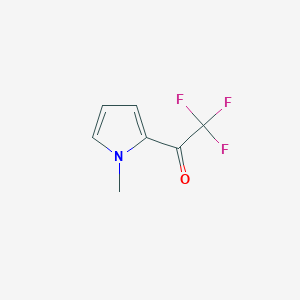
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
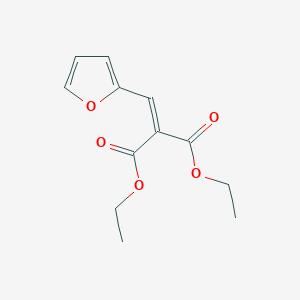
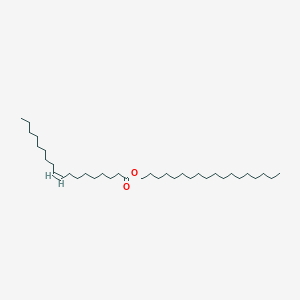
![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)
![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)
